5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrrolone ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the benzimidazole or pyrrolone rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar structural features but lacking the pyrrolone ring and methoxyphenyl ethyl side chain.
5-aminobenzimidazole: Another benzimidazole derivative with an amino group, but without the additional complexity of the pyrrolone ring and side chain.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of the benzimidazole and pyrrolone rings, along with the methoxyphenyl ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(2-methoxyphenyl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-9-5-2-6-13(17)10-11-24-12-16(25)18(19(24)21)20-22-14-7-3-4-8-15(14)23-20/h2-9,21,25H,10-12H2,1H3,(H,22,23) |
InChI Key |
JUXQWIDAGUBERV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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